molecular formula C8H8ClNOS B2879762 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride CAS No. 934703-86-3

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride

Cat. No.: B2879762
CAS No.: 934703-86-3
M. Wt: 201.67
InChI Key: UTDHMKWKFDMNKH-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base like triethylamine and are carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-c]pyridine derivatives .

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is an intermediate in the synthesis of drugs, particularly those targeting cardiovascular diseases.

    Industry: It is used in the development of materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-8(11)10-3-1-7-6(5-10)2-4-12-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDHMKWKFDMNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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